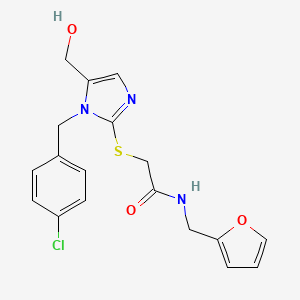

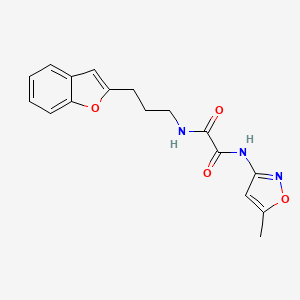

![molecular formula C11H21Cl2N3O B2772389 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride CAS No. 1969287-51-1](/img/structure/B2772389.png)

4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or the functional groups attached to the ring .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound's applications primarily revolve around the synthesis of heterocyclic compounds. For instance, substituted 3-hydroxypyrazoles prepared based on ethyl esters and hydrazine hydrate have been used in synthesizing diverse pyrazoles, indicating the versatility of pyrazole derivatives in chemical synthesis. These processes highlight the molecular and crystal structure investigations of certain pyrazole derivatives through X-ray diffraction analysis, underscoring the compound's role in developing novel heterocyclic structures (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Cyclization and Synthesis of Pyrazolo[1,5-α]pyrimidines

Another application involves the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-aminopyrazole and 3-amino-1,2,4-triazole, generating pyrazolo[1,5-α]pyrimidines. This showcases selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines, demonstrating the compound's utility in generating structurally diverse heterocycles (Sweidan, El-Abadelah, Nazer, & Voelter, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Research has also explored the synthesis of novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. The creation of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through condensation processes illustrates the compound's relevance in medicinal chemistry, aiming at developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Nootropic Agents

Additionally, the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, aiming at potential nootropic (cognitive enhancer) applications, underscores the role of similar chemical structures in the development of compounds that could influence cognitive functions. This area of research highlights the exploration of pyrrolidine derivatives in synthesizing compounds with possible nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9;;/h5,7,10-12H,3-4,6,8H2,1-2H3;2*1H/t10-,11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNNQIPCQGOJFC-ULEGLUPFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNCC1C2=CN(N=C2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

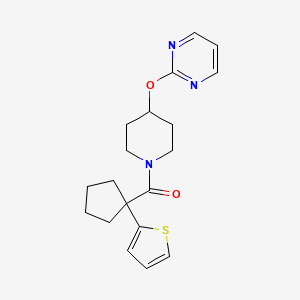

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

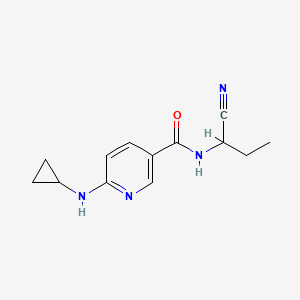

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

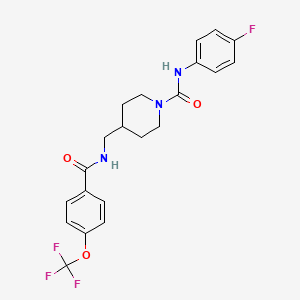

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)

![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2772327.png)